((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride
Description
((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride (CAS 2044902-80-7) is a benzodioxan-derived hydrazine salt with the molecular formula C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.12 g/mol . The compound features a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a methylhydrazine group, which is protonated as a hydrochloride salt. It is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, though specific biological activities remain underexplored in the available literature.
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-11-5-7-6-12-8-3-1-2-4-9(8)13-7;/h1-4,7,11H,5-6,10H2;1H |
InChI Key |
QBIBYWOBECFFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .
Scientific Research Applications
((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
- Hydrazine vs. Primary Amine Derivatives: The target compound’s hydrazine moiety distinguishes it from analogs like (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride (CAS 4442-59-5, similarity score: 1.00), which contains a primary amine instead of hydrazine . Hydrazine derivatives are more reactive in condensation reactions (e.g., forming hydrazones), whereas primary amines are often used in amidation or alkylation.
Substituent Variations
- Guanidine and Piperazine Derivatives: 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate (CAS 5714-04-5) replaces hydrazine with a guanidine group, increasing basicity and hydrogen-bonding capacity . (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone hydrochloride (CAS 1353988-05-2) features a piperazine-linked carbonyl group, enabling interactions with biological targets like GPCRs .
Physicochemical Properties
Biological Activity
((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 74754-30-6
- Molecular Formula : C9H12ClN2O2
- Molecular Weight : 202.66 g/mol
Research indicates that compounds related to 2,3-dihydrobenzo[b][1,4]dioxin derivatives often interact with various biological targets. The primary mechanisms observed include:
- Serotonin Receptor Modulation : Compounds derived from this class exhibit binding affinities for serotonin receptors, particularly the 5-HT1A receptor. For instance, a related compound demonstrated high binding affinity (Ki = 96 nM) and showed agonistic properties at the 5-HT1A receptor while inhibiting serotonin transporters .
- Anticancer Activity : Some derivatives have shown significant antiproliferative effects against various cancer cell lines. In vitro studies reported IC50 values indicating potent activity against breast cancer (T-47D), melanoma (SK-MEL-5), and leukemia (K-562) cell lines .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Several studies have explored the efficacy of this compound in various therapeutic contexts:
- Antidepressant-like Effects :
- Anticancer Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
